Narcotolin

Übersicht

Beschreibung

Narcotoline is an opiate alkaloid chemically related to noscapine. It is derived from the opium poppy, Papaver somniferum, and is known for its antitussive properties, meaning it can suppress coughing. Narcotoline binds to the same receptors in the brain as noscapine, making it effective in tissue culture media as well .

Wissenschaftliche Forschungsanwendungen

Narcotoline has several applications in scientific research:

Chemistry: Used in the study of opiate alkaloids and their derivatives.

Biology: Employed in tissue culture media to study cellular processes.

Medicine: Investigated for its antitussive properties and potential therapeutic uses.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

Target of Action

Narcotoline is an opiate alkaloid chemically related to noscapine . It primarily targets the same receptors in the brain as noscapine . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

Narcotoline binds to these receptors in the brain, acting similarly to noscapine . This binding interaction leads to changes in the neuronal activity, which can result in various physiological effects.

Biochemical Pathways

The biosynthesis of Narcotoline involves a complex pathway that includes over 30 enzymes from plants, bacteria, mammals, and yeast . The pathway starts from the simple alkaloid norlaudanosoline and involves a series of enzymatic reactions .

Result of Action

The binding of Narcotoline to its target receptors in the brain results in antitussive effects, similar to those of noscapine . This means that Narcotoline can suppress coughing, which can be beneficial in treating conditions associated with excessive or disruptive coughing.

Biochemische Analyse

Biochemical Properties

Narcotoline plays a significant role in biochemical reactions due to its interaction with specific enzymes and proteins. It binds to the same receptors in the brain as noscapine, acting as an antitussive . Narcotoline interacts with high-affinity binding sites in brain tissue, similar to noscapine . Additionally, it has been used in tissue culture media, indicating its potential role in cellular growth and maintenance .

Cellular Effects

Narcotoline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It binds to opioid receptors in the brain, which can modulate neurotransmitter release and affect cell signaling pathways . This interaction can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability .

Molecular Mechanism

At the molecular level, narcotoline exerts its effects through binding interactions with biomolecules. It binds to opioid receptors, inhibiting or activating specific signaling pathways . This binding can lead to changes in gene expression, affecting the production of proteins involved in cellular processes . Narcotoline’s molecular mechanism is similar to that of noscapine, which also binds to opioid receptors and modulates cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of narcotoline can change over time. Studies have shown that narcotoline is relatively stable, but it can degrade under certain conditions . Long-term exposure to narcotoline in in vitro or in vivo studies has shown that it can affect cellular function, potentially leading to changes in cell viability and metabolism .

Dosage Effects in Animal Models

The effects of narcotoline vary with different dosages in animal models. At low doses, narcotoline can act as an effective antitussive agent without significant adverse effects . At higher doses, narcotoline can exhibit toxic effects, including respiratory depression and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications .

Metabolic Pathways

Narcotoline is involved in several metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as narcotoline-40-O-methyltransferase, which catalyzes specific reactions in its biosynthetic pathway . These interactions can affect metabolic flux and the levels of metabolites involved in narcotoline’s synthesis and degradation .

Transport and Distribution

Within cells and tissues, narcotoline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Narcotoline’s distribution within the brain and other tissues is crucial for its therapeutic effects and potential side effects .

Subcellular Localization

Narcotoline’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, affecting its activity and function . Understanding narcotoline’s subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications .

Vorbereitungsmethoden

Narcotoline can be isolated from the opium poppy. The preparation involves several steps:

Isolation from Opium Poppy: Narcotoline is present at higher levels in culinary strains of Papaver somniferum used for poppy seed production compared to high-morphine pharmaceutical strains.

Synthetic Routes: The synthetic preparation of narcotoline involves the use of various reagents and conditions.

Analyse Chemischer Reaktionen

Narcotoline undergoes several types of chemical reactions:

Oxidation: Narcotoline can be oxidized to form various products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert narcotoline into different derivatives.

Substitution: Narcotoline can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary based on the desired product.

Vergleich Mit ähnlichen Verbindungen

Narcotoline is chemically related to several other opiate alkaloids:

Noscapine: Similar in structure and function, used as an antitussive.

Codeine: Another opiate alkaloid with analgesic and antitussive properties.

Morphine: Known for its potent analgesic effects.

Papaverine: Used as a vasodilator.

Thebaine and Oripavine: Semisynthetic opiate precursors.

Narcotoline is unique in its specific binding properties and its higher presence in culinary strains of Papaver somniferum .

Eigenschaften

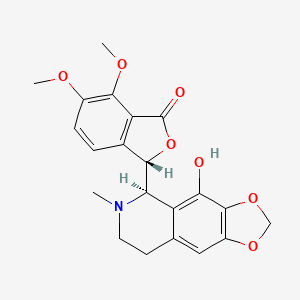

IUPAC Name |

3-(4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,7-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,23H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGZCSKYOKDBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)O)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Narcotoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

521-40-4 | |

| Record name | [S-(R*,R*)]-6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-hydroxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Narcotoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 °C | |

| Record name | Narcotoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Narcotoline and where is it found?

A1: Narcotoline is a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum). [, ] It is structurally similar to noscapine, another alkaloid found in the same plant. [] While noscapine is a major alkaloid in some poppy cultivars, narcotoline is typically found in lower concentrations. []

Q2: How is narcotoline biosynthetically related to noscapine?

A2: Both narcotoline and noscapine share a common biosynthetic pathway starting from the protoberberine alkaloid (S)-scoulerine. [] The pathway diverges at the 4'-O-methylation step of a key intermediate, 4'-O-desmethyl-3-O-acetylpapaveroxine. [] While noscapine biosynthesis requires the activity of a heterodimeric O-methyltransferase (OMT) composed of OMT2 and OMT3 subunits, narcotoline formation proceeds without this 4'-O-methylation. []

Q3: What is the role of the OMT2/OMT3 heterodimer in determining noscapine vs. narcotoline production?

A3: The OMT2/OMT3 heterodimer exhibits strict substrate specificity for 4'-O-desmethyl-3-O-acetylpapaveroxine and catalyzes its 4'-O-methylation. [] This methylation step is essential for noscapine biosynthesis. [] In poppy cultivars or genotypes where OMT2/OMT3 activity is absent or reduced, the pathway leads to the accumulation of narcotoline instead. [, ]

Q4: Can you provide an example of a poppy chemotype where narcotoline accumulation is favored?

A4: The opium poppy chemotype "Marianne" is known to accumulate high levels of narcotoline and exhibits no detectable OMT2:OMT3 activity. [] This is due to a single amino acid mutation (S122Y) in the dimerization domain of the OMT2 subunit, preventing the formation of the functional heterodimer. []

Q5: How does the accumulation of narcotoline change when OMT2 and OMT3 expression is manipulated?

A5: Suppressing OMT2 transcript levels in opium poppy leads to increased narcotoline accumulation, supporting its role in directing the pathway towards noscapine production. [] Interestingly, reducing OMT3 transcript abundance does not significantly alter the alkaloid profile, suggesting a potential regulatory role for OMT2. []

Q6: Besides poppy, has narcotoline biosynthesis been achieved in other organisms?

A6: While not explicitly discussed in the provided research, there is ongoing research exploring the engineering of noscapine biosynthesis in yeast. [] It's plausible that manipulating the expression of genes involved in the later steps of the pathway, like the OMT2/OMT3 heterodimer, could lead to the production of narcotoline in yeast.

Q7: What is known about the absolute stereochemistry of narcotoline?

A7: Research has established the absolute stereochemistry of narcotoline as 1R:9S. [, , ] This configuration is determined by its relationship to the well-characterized stereochemistry of l-α-narcotine (noscapine). []

Q8: Has the chemical structure of narcotoline been studied?

A8: While the provided articles do not delve into the specific spectroscopic data of narcotoline, they confirm its structure as a phthalideisoquinoline alkaloid closely related to noscapine. [, ] Research on the synthesis and structural characterization of narcotoline ethers further supports its known chemical structure. []

Q9: Are there historical records documenting the discovery and early research on narcotoline?

A9: Yes, the provided research articles cite several early 20th-century publications that detail the isolation, characterization, and initial investigations into the chemical properties of narcotoline. [, , , ] These historical accounts provide a valuable context for understanding the evolution of research on this alkaloid.

Q10: What are the potential applications of narcotoline?

A10: The provided research focuses primarily on the biosynthesis and comparative accumulation of narcotoline in different opium poppy chemotypes. [, ] While its pharmacological properties are not discussed, its structural similarity to noscapine, which possesses various pharmacological activities, suggests that narcotoline might also exhibit biological activity. [, ] Further research is needed to explore its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)

![Methyl 2-[[8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]sulfanyl]acetate](/img/structure/B1219655.png)